m-PEG1-NHS ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG1-NHS ester involves the reaction of 3-methoxypropanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
m-PEG1-NHS ester primarily undergoes substitution reactions due to the presence of the NHS ester group. This group is highly reactive towards nucleophiles, especially primary amines .
Common Reagents and Conditions
Reagents: Primary amines, amine-modified oligonucleotides, proteins.
Conditions: Reactions are typically carried out in aqueous or organic solvents at room temperature.
Major Products
The major products formed from these reactions are amide bonds between the NHS ester and the nucleophile, resulting in labeled proteins or oligonucleotides .
Scientific Research Applications
m-PEG1-NHS ester has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the labeling of proteins and oligonucleotides for various assays and experiments.
Medicine: Utilized in the development of drug delivery systems and antibody-drug conjugates.
Industry: Applied in the production of bioconjugates and other specialized chemicals.
Mechanism of Action
The mechanism of action of m-PEG1-NHS ester involves the formation of a covalent bond between the NHS ester and a primary amine. This reaction results in the formation of an amide bond, effectively labeling the target molecule. The hydrophilic PEG spacer increases the solubility of the labeled molecule in aqueous media .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate: Similar in structure but contains a diazirine group.
2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile: Contains a benzonitrile group instead of a methoxy group.
Uniqueness
m-PEG1-NHS ester is unique due to its specific use as a PEG linker with an NHS ester, which provides increased solubility and reactivity towards primary amines. This makes it particularly useful in bioconjugation and labeling applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-methoxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO5/c1-13-5-4-8(12)14-9-6(10)2-3-7(9)11/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPPBYZKFKEXML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)ON1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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